1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with a 3-methoxyanilino group and a carbonitrile group at specific positions, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Benzimidazole derivatives have been reported to have diverse effects at the molecular and cellular level, including anticancer activities .
Preparation Methods
The synthesis of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzimidazole and a suitable aldehyde, under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the 3-Methoxyanilino Group: The next step involves the nucleophilic substitution reaction where the 3-methoxyanilino group is introduced to the core structure. This can be achieved using 3-methoxyaniline and a suitable leaving group.
Addition of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, but differ in their substitution patterns and specific properties.
Pyrido[1,2-a]benzimidazole Derivatives: These compounds have the same core structure but differ in the substituents attached to the core, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-10-19(22-14-6-5-7-15(11-14)25-2)24-18-9-4-3-8-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWFCZWZPRABEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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